molecular formula C13H9FN2O3S2 B11085316 N-(4-fluorophenyl)-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide

N-(4-fluorophenyl)-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide

Cat. No.: B11085316
M. Wt: 324.4 g/mol
InChI Key: QMIWBBHAEMKQPY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide is a chemical compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a fluorophenyl group, a benzothiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide typically involves the reaction of 4-fluoroaniline with 2-mercaptobenzothiazole in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development and biochemical research.

    Medicine: The compound’s biological activity has been explored for its potential use in treating various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-fluorophenyl)-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide include other benzothiazole derivatives, such as:

  • 2-mercaptobenzothiazole
  • 2-aminobenzothiazole
  • 6-fluorobenzothiazole

Uniqueness

What sets this compound apart from these similar compounds is the presence of the fluorophenyl and sulfonamide groups. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and potential applications. The fluorophenyl group, in particular, can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development and other research applications.

Properties

Molecular Formula

C13H9FN2O3S2

Molecular Weight

324.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-oxo-3H-1,3-benzothiazole-6-sulfonamide

InChI

InChI=1S/C13H9FN2O3S2/c14-8-1-3-9(4-2-8)16-21(18,19)10-5-6-11-12(7-10)20-13(17)15-11/h1-7,16H,(H,15,17)

InChI Key

QMIWBBHAEMKQPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)S3)F

Origin of Product

United States

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